molecular formula C5H5BrN2O2 B3026757 Methyl 5-bromo-1H-imidazole-4-carboxylate CAS No. 1093261-46-1

Methyl 5-bromo-1H-imidazole-4-carboxylate

Cat. No.: B3026757
CAS No.: 1093261-46-1
M. Wt: 205.01
InChI Key: GRIZGYQGAGYKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-imidazole-4-carboxylate is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-1H-imidazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, altering their function and impacting cellular metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate cell signaling pathways by affecting the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways. It can also interact with transcription factors, influencing gene expression and affecting cellular functions. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux and alter metabolite levels by inhibiting or activating key enzymes in these pathways. Its interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine its availability and concentration at target sites .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can impact metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1H-imidazole-4-carboxylate typically involves the bromination of imidazole derivatives. One common method includes the reaction of 5-bromo-1H-imidazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-amino-1H-imidazole-4-carboxylate or 5-thio-1H-imidazole-4-carboxylate.

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Dihydroimidazoles.

Comparison with Similar Compounds

Uniqueness: Methyl 5-bromo-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its bromine atom at the 5-position and ester group at the 4-position make it a versatile intermediate for further functionalization and application in various fields.

Properties

IUPAC Name

methyl 5-bromo-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIZGYQGAGYKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732102
Record name Methyl 5-bromo-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093261-46-1
Record name Methyl 5-bromo-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-1H-imidazole-4-carboxylate
Reactant of Route 2
Methyl 5-bromo-1H-imidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-1H-imidazole-4-carboxylate
Reactant of Route 4
Methyl 5-bromo-1H-imidazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-1H-imidazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.